3-(4-Fluorophenyl)propan-1-OL
Overview
Description
3-(4-Fluorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11FO It is a fluorinated derivative of phenylpropanol, characterized by the presence of a fluorine atom on the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(4-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-(4-fluorophenyl)propanal using a palladium or platinum catalyst. This method offers higher efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-(4-fluorophenyl)propanal or further to 3-(4-fluorophenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(4-fluorophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)propanal, 3-(4-Fluorophenyl)propanoic acid.
Reduction: 3-(4-Fluorophenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)propan-1-ol: Contains a bromine atom in place of fluorine.
3-(4-Methylphenyl)propan-1-ol: Features a methyl group instead of a halogen.
Uniqueness
3-(4-Fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWZGHHUVINHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548301 | |
Record name | 3-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-15-8 | |
Record name | 3-(4-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a hydroxyl group in the [threo-2,3-Diamino-3-(4-fluorophenyl)propan-1-ol]dichloridoplatinum(II) complex impact its activity against cancer cells compared to similar compounds without the hydroxyl group?
A1: The research paper [] highlights that incorporating a hydroxyl group at the C2 moiety of the ligand significantly influences the compound's pharmacological properties. Specifically, the hydroxyl group enhances water solubility and decreases lipophilicity compared to analogous complexes lacking this group. This modification is hypothesized to improve the pharmacokinetic profile of the complex.
Q2: Does the [threo-2,3-Diamino-3-(4-fluorophenyl)propan-1-ol]dichloridoplatinum(II) complex demonstrate cross-resistance in cisplatin-resistant cell lines?
A2: The research indicates that [threo-2,3-Diamino-3-(4-fluorophenyl)propan-1-ol]dichloridoplatinum(II) displays low cross-resistance to cisplatin []. This is a crucial finding as it suggests that this novel platinum(II) complex could potentially overcome cisplatin resistance, a significant challenge in cancer treatment. Further investigation is needed to fully elucidate the mechanisms behind this reduced cross-resistance.
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